molecular formula C17H10N2O B1421742 4-(4-Cyanobenzoyl)isoquinoline CAS No. 1187167-84-5

4-(4-Cyanobenzoyl)isoquinoline

Cat. No. B1421742
M. Wt: 258.27 g/mol
InChI Key: KMKIDWDINSQCIP-UHFFFAOYSA-N
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Description

4-(4-Cyanobenzoyl)isoquinoline is a heterocyclic compound with the molecular formula C17H10N2O and a molecular weight of 258.27 . It is a derivative of isoquinoline, a class of compounds that are aromatic polycyclic and contain an isoquinoline moiety .


Synthesis Analysis

The synthesis of isoquinoline derivatives like 4-(4-Cyanobenzoyl)isoquinoline often involves various methods such as the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular structure of 4-(4-Cyanobenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring . This structure is characteristic of isoquinoline derivatives .


Physical And Chemical Properties Analysis

4-(4-Cyanobenzoyl)isoquinoline has a predicted boiling point of 497.1±25.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa is predicted to be 2.61±0.10 .

Scientific Research Applications

  • Medicinal Chemistry Research

    • Isoquinolines, including derivatives like “4-(4-Cyanobenzoyl)isoquinoline”, have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
    • They have been used in the development of various drugs due to their diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
    • The methods of application or experimental procedures often involve synthetic approaches to harness the bioactive quinolines .
    • The results or outcomes obtained have shown substantial efficacies for future drug development .
  • Organic Synthesis

    • Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
    • The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .
    • The methods of application or experimental procedures often involve catalyst-free processes in water .
    • The results or outcomes obtained have provided creative inspiration and expanded novel ideas for researchers in this field .
  • C-4 Alkylation of Isoquinolines

    • A simple method for the C-4 alkylation of isoquinolines has been described using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile .
    • The reaction shows tolerance for substitution at C-3, and C-5−C-8 positions as well as allowing some variation of the vinyl ketone electrophiles .
  • Temporary Dearomatization Strategy

    • This strategy involves a simple method for the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile .
    • The reaction shows tolerance for substitution at C-3, and C-5−C-8 positions as well as allowing some variation of the vinyl ketone electrophiles .
    • The products contain a carbonyl that can act as a synthetic handle for further manipulations giving esters, amines, or simple alkyl products .
  • Functionalized Quinoline Motifs

    • Quinoline-4-carboxaldehyde conveniently underwent a condensation reaction when treated with 4-(trifluoromethyl) aniline and four other substituted anilines in the presence of ethanol solvent using heterogeneous catalysis in glacial CH3COOH .
    • This resulted in the creation of five Schiff bases .
  • Green and Clean Syntheses
    • Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
    • This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .
    • The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Safety And Hazards

While specific safety and hazard data for 4-(4-Cyanobenzoyl)isoquinoline is not available, it’s important to handle all chemical substances with appropriate safety measures. For example, a related compound, 4-Cyanobenzoyl chloride, is known to cause severe skin burns and eye damage .

properties

IUPAC Name

4-(isoquinoline-4-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O/c18-9-12-5-7-13(8-6-12)17(20)16-11-19-10-14-3-1-2-4-15(14)16/h1-8,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKIDWDINSQCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279252
Record name 4-(4-Isoquinolinylcarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyanobenzoyl)isoquinoline

CAS RN

1187167-84-5
Record name 4-(4-Isoquinolinylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Isoquinolinylcarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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